molecular formula C13H17N3O3 B10898776 6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10898776
M. Wt: 263.29 g/mol
InChI Key: NGOSKKLZHXAELZ-UHFFFAOYSA-N
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Description

6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, which is known for its diverse pharmacological effects. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with cyclohexene-1-carboxylic acid under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific structure, which combines a pyrazole ring with a cyclohexene moiety. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

6-[(1,5-dimethylpyrazol-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C13H17N3O3/c1-8-11(7-14-16(8)2)15-12(17)9-5-3-4-6-10(9)13(18)19/h3-4,7,9-10H,5-6H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

NGOSKKLZHXAELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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